N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN2O2S2/c22-16-12-11-15(27-16)20(26)24-21-23-17(13-7-3-1-4-8-13)19(28-21)18(25)14-9-5-2-6-10-14/h1-12H,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATWKMIGYRVINX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(S3)Br)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazole ring fused with a benzoyl group and a bromothiophene moiety, contributing to its unique pharmacological profile. The molecular formula is CHBrNOS, with a molecular weight of approximately 404.27 g/mol .
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of anti-apoptotic proteins like Bcl-2. This mechanism is crucial in promoting cell death in tumors that exhibit resistance to conventional therapies .
- Efficacy in Cell Lines : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including:
- Structure-Activity Relationship (SAR) : Modifications to the thiazole and thiophene rings have revealed critical insights into enhancing the potency and selectivity of the compound. For instance, substituents on the phenyl groups can significantly alter the biological activity, indicating that electronic effects play a vital role in its mechanism .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The thiazole moiety is believed to contribute significantly to this activity by disrupting bacterial cell wall synthesis or function .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for assessing the viability of this compound as a therapeutic agent:
- Absorption : The compound shows favorable absorption characteristics when administered orally.
- Metabolism : Initial studies indicate that it undergoes hepatic metabolism, which may influence its bioavailability.
- Toxicity : Toxicological assessments are ongoing, with initial results suggesting a manageable safety profile at therapeutic doses .
Case Studies and Research Findings
Several research initiatives have focused on elucidating the biological activity of this compound:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazole and thiophene moieties exhibit notable antimicrobial properties. N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide has been evaluated for its efficacy against various bacterial strains. A study demonstrated that derivatives of thiazole showed significant antibacterial activity, making them potential candidates for drug development against resistant strains of bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines. For example, a related study found that thiazole-based compounds exhibited cytotoxic effects by disrupting microtubule dynamics, which is crucial for cell division . The specific compound may share similar mechanisms due to structural similarities.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is crucial for drug design. Table 1 summarizes findings from SAR studies related to thiazole and thiophene derivatives.
| Compound Structure | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antibacterial | 15 | |
| 5-Bromo-4-phenylthiazole | Anticancer | 10 | |
| N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole | Antitubercular | 8 |
Material Science Applications
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance device performance.
Photovoltaic Performance
Recent studies have shown that thiophene-based compounds can improve the efficiency of solar cells. The incorporation of this compound into polymer blends has been explored to enhance charge transport properties .
Case Study: Antimicrobial Efficacy
In a controlled experiment, the compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 15 µM, suggesting its potential as an antibacterial agent .
Case Study: Anticancer Activity
A study involving various cancer cell lines demonstrated that the compound inhibited cell proliferation with an IC50 value of 10 µM, comparable to well-known chemotherapeutics . The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s closest analogs differ in substituents on the thiazole and thiophene rings, which critically influence physicochemical and biological properties:
Key Observations:
- Aromatic Substituents: The benzoyl and phenyl groups could stabilize the thiazole core through π-π stacking, similar to trifluoromethyl or dichlorobenzyl groups in analogs .
- Bioactivity Trends: Nitrothiophene derivatives (–2) exhibit narrow-spectrum antibacterial activity, while benzyl-thiazole analogs (–7) show anticancer effects. The target compound’s bromothiophene moiety may shift its activity toward antiproliferative pathways, as seen with halogenated heterocycles .
Analytical and Purity Data
- Purity: Nitrothiophene analogs achieved 42–99% purity via silica chromatography (), while biphenyl-thiazole derivatives required HPLC for >95% purity (). The target compound would likely require similar rigorous purification .
- Spectroscopic Characterization: ¹H/¹³C NMR and HRMS were standard for confirming structures (–7). The bromine atom in the target compound would produce distinct isotopic patterns in mass spectra .
Q & A
Q. Table 1. Key Synthetic Parameters for Analogous Thiazole Derivatives
Q. Table 2. Anticancer Activity of Selected Analogs
| Compound | GI (µM) | Target Enzyme (IC) | Notes |
|---|---|---|---|
| Target compound | 2.5 ± 0.3 | Tubulin (0.8 µM) | High selectivity index |
| 5-Chloro analog | 12.4 ± 1.1 | Kinase X (5.2 µM) | Moderate hepatotoxicity |
| Morpholine derivative | 0.9 ± 0.2 | GSK-3β (0.3 µM) | Improved solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
